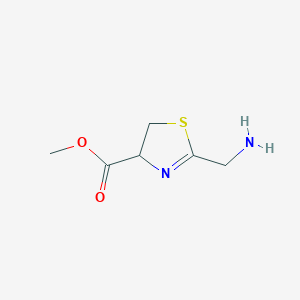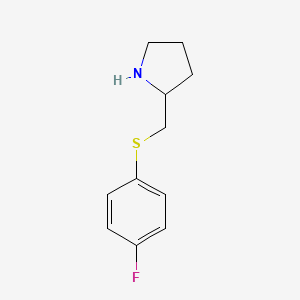
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine is an organic compound with the molecular formula C11H14FNS It is characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenylsulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the availability of raw materials, and implementing efficient purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine involves its interaction with specific molecular targets. The fluorine atom and the phenylsulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(4-Fluoro-phenylsulfanylmethyl)-piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
4-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine: Positional isomer with the phenylsulfanyl group attached at a different position on the pyrrolidine ring.
Uniqueness
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14FNS |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H14FNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 |
InChIキー |
KGWOVBHENOLJKN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



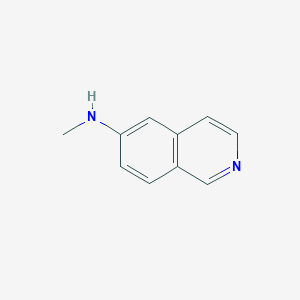

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
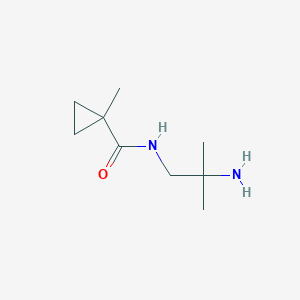
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
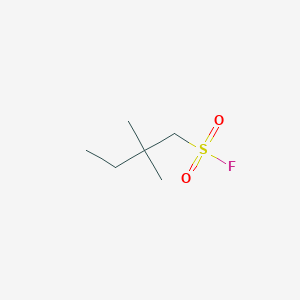

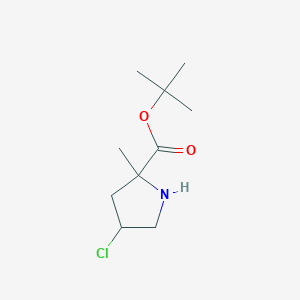
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
